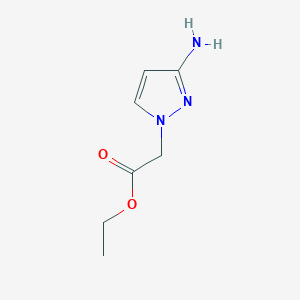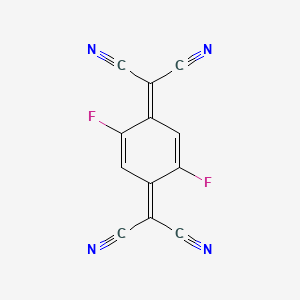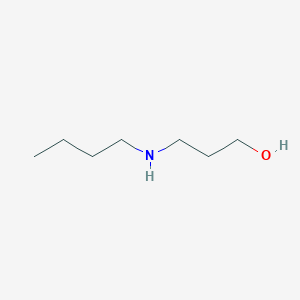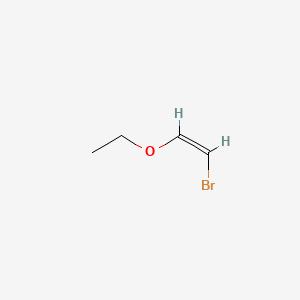
(3-ベンジル-1,2,4-オキサジアゾール-5-イル)メタナミン
概要
説明
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound has a benzyl group attached to the oxadiazole ring, making it a unique and interesting molecule for various scientific research applications.
科学的研究の応用
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor for certain enzymes and proteins, making it useful in biochemical studies.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
作用機序
Mode of Action
It is known that the compound is involved in a sequential condensation followed by tandem oxidative cyclization and rearrangement . This suggests that the compound may interact with its targets through a series of chemical reactions, leading to changes in the structure and function of the targets.
Biochemical Pathways
The compound is known to undergo a series of chemical reactions involving condensation, oxidative cyclization, and rearrangement These reactions could potentially affect various biochemical pathways, leading to downstream effects on cellular processes
Result of Action
Given the compound’s involvement in a series of chemical reactions , it is likely that its action results in structural and functional changes in its targets, potentially affecting various cellular processes
生化学分析
Biochemical Properties
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine has shown interactions with bacterial enzymes, contributing to its antibacterial properties .
Cellular Effects
The effects of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s inhibition of acetylcholinesterase can enhance cholinergic signaling, potentially improving cognitive functions. In bacterial cells, it disrupts essential enzymatic processes, leading to cell death .
Molecular Mechanism
At the molecular level, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions. The compound also affects gene expression by modulating transcription factors and signaling pathways involved in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained biochemical activity. Prolonged exposure may lead to gradual degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as enhanced cognitive function and antibacterial activity. At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues. The compound’s distribution is influenced by factors such as lipid solubility and molecular size, affecting its pharmacokinetic properties .
Subcellular Localization
The subcellular localization of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, in neuronal cells, the compound localizes to synaptic vesicles, where it modulates neurotransmitter release. This localization is essential for its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine typically involves the condensation of benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement. One efficient method uses iodine as a catalyst to facilitate the reaction . The reaction conditions generally include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and benzyl derivatives, which can be further utilized in different applications.
類似化合物との比較
Similar Compounds
- (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine
- (3-Benzyl-1,2,4-oxadiazol-5-yl)methylamine
- (5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
What sets (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine apart from similar compounds is its specific substitution pattern on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQASRVLTKCPNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424367 | |
| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876715-43-4 | |
| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)




![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)


![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)


